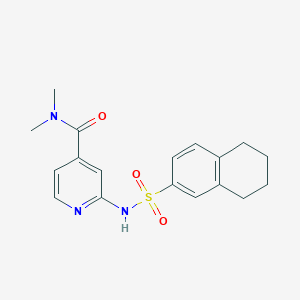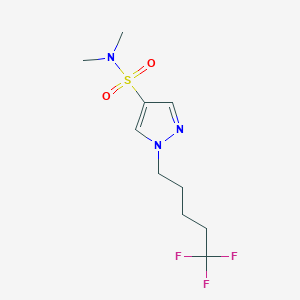![molecular formula C14H19ClN2O B7150971 N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7150971.png)
N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropane ring and a dimethylamino group attached to a chlorinated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dimethylamino and chloro substituents. Common synthetic routes may involve:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or the use of diazo compounds.
Substitution Reactions: Introduction of the chloro and dimethylamino groups can be accomplished through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide
- N-[5-chloro-2-(methylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide
Uniqueness
N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-chloro-2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(2)8-10(14)13(18)16-11-7-9(15)5-6-12(11)17(3)4/h5-7,10H,8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOYHRSBQRILDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=C(C=CC(=C2)Cl)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,2-dimethylcyclohexyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7150893.png)
![2,2-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7150900.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7150904.png)

![N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-2-oxo-3H-1,3-benzoxazole-7-carboxamide](/img/structure/B7150920.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7150928.png)
![N-[[1-[3-(2,4-difluorophenyl)butanoyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7150933.png)
![N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7150938.png)

![2-(4-chlorophenyl)-6-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B7150961.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B7150967.png)
![1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione](/img/structure/B7150977.png)
![2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7150982.png)

